
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Hydroxytetrahydrofuran, a key component of the compound, was prepared in 1910 by Pariselle via cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane .Molecular Structure Analysis
The molecular structure of 3-Hydroxytetrahydrofuran, a part of the compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is XDPCNPCKDGQBAN-UHFFFAOYSA-N .Chemical Reactions Analysis
A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond with diastereoselectivities of up to >20:1 . The reactions probably proceed via the intramolecular insertion of an olefin into a Pd (Ar) (OR) intermediate .Physical And Chemical Properties Analysis
3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with density (1.087 g/cm 3 at 19 °C) .Mécanisme D'action
The mechanism of action of HMTB is not fully understood, but studies have shown that it can modulate various cellular pathways. HMTB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. HMTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
HMTB has been shown to have several biochemical and physiological effects. Studies have shown that HMTB can induce apoptosis in cancer cells by activating the caspase pathway. HMTB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, HMTB has been shown to reduce oxidative stress and inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HMTB is its unique chemical structure, which makes it an attractive candidate for various biological studies. HMTB is also relatively easy to synthesize and has a high purity. However, one of the limitations of HMTB is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for HMTB research. One area of research is to further investigate the mechanism of action of HMTB and its potential applications in various diseases. Another area of research is to develop more efficient methods for synthesizing HMTB and to improve its solubility in water. Additionally, HMTB can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, HMTB is a small molecule compound with unique chemical properties that make it an attractive candidate for various biological studies. HMTB has shown promising results in cancer research, neurodegenerative diseases, and inflammatory diseases. Although there are some limitations to working with HMTB, its potential applications in scientific research make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of HMTB is a complex process that involves several steps. The first step is the synthesis of 2,4,6-trimethylbenzoic acid, which is then converted into 2,4,6-trimethylbenzoyl chloride. The next step involves the reaction of 2,4,6-trimethylbenzoyl chloride with 3-hydroxytetrahydrofuran in the presence of a base to form HMTB.
Applications De Recherche Scientifique
HMTB has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of HMTB is in the field of cancer research. Studies have shown that HMTB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMTB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, HMTB has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Safety and Hazards
The safety data sheet for a similar compound, 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Propriétés
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(18)4-5-19-9-15/h6-7,18H,4-5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQABJUNNKAOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
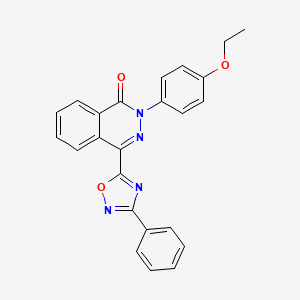
![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)
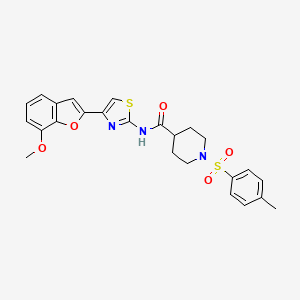
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)
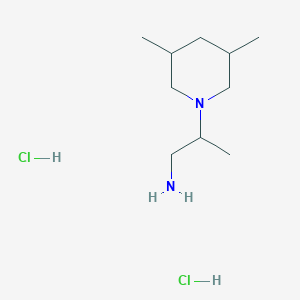
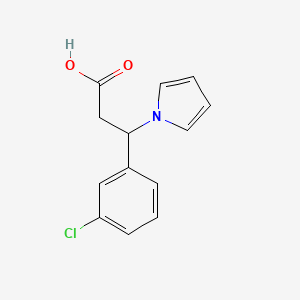

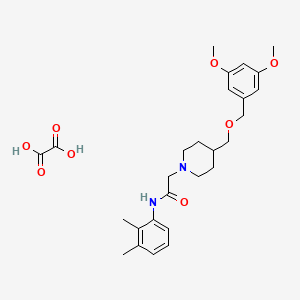
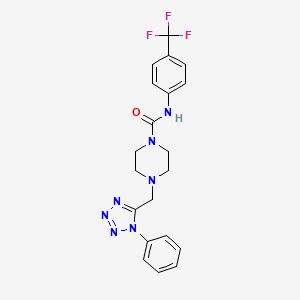
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
